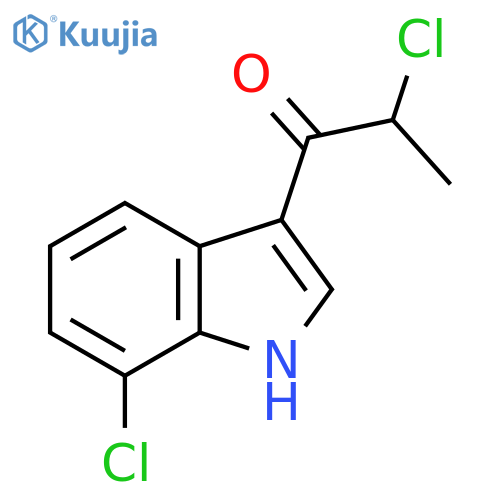Cas no 1696189-66-8 (2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one)
2-クロロ-1-(7-クロロ-1H-インドール-3-イル)プロパン-1-オンは、有機合成化学において重要な中間体として利用されるクロロ置換インドール誘導体です。分子内に2つの塩素原子を有するため、高い反応性と選択性を示し、医薬品や農薬の合成におけるキーインターメディエートとしての応用が可能です。特に7位の塩素基は電子求引性効果により、求核置換反応の活性化に寄与します。結晶性が良好で取り扱いやすく、安定性に優れるため、実験室規模から工業的生産まで幅広く対応可能です。精密有機合成における多段階反応の構築に適した特性を備えています。

1696189-66-8 structure
商品名:2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
CAS番号:1696189-66-8
MF:C11H9Cl2NO
メガワット:242.101260900497
CID:5463836
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one
- Z1837213592
-
- インチ: 1S/C11H9Cl2NO/c1-6(12)11(15)8-5-14-10-7(8)3-2-4-9(10)13/h2-6,14H,1H3
- InChIKey: BKQRLBIZRPTTKV-UHFFFAOYSA-N
- ほほえんだ: ClC(C)C(C1=CNC2C(=CC=CC1=2)Cl)=O
計算された属性
- せいみつぶんしりょう: 241.0061193 g/mol
- どういたいしつりょう: 241.0061193 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 242.10
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 32.9
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5637659-5.0g |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
| Enamine | EN300-5637659-0.05g |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95.0% | 0.05g |
$162.0 | 2025-03-15 | |
| 1PlusChem | 1P02826B-2.5g |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 2.5g |
$1756.00 | 2024-06-19 | |
| 1PlusChem | 1P02826B-10g |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 10g |
$3779.00 | 2024-06-19 | |
| 1PlusChem | 1P02826B-50mg |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 50mg |
$255.00 | 2024-06-19 | |
| Aaron | AR0282EN-250mg |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 250mg |
$503.00 | 2025-02-15 | |
| 1PlusChem | 1P02826B-500mg |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 500mg |
$737.00 | 2024-06-19 | |
| 1PlusChem | 1P02826B-1g |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 1g |
$926.00 | 2024-06-19 | |
| 1PlusChem | 1P02826B-100mg |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 100mg |
$350.00 | 2024-06-19 | |
| Aaron | AR0282EN-5g |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one |
1696189-66-8 | 95% | 5g |
$2814.00 | 2023-12-15 |
2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1696189-66-8 (2-chloro-1-(7-chloro-1H-indol-3-yl)propan-1-one) 関連製品
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量